2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
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Description
Synthesis Analysis
- Alkylation : The enolate undergoes an Sₙ₂ reaction with an alkyl halide, resulting in the monoalkylmalonic ester .
Molecular Structure Analysis
The compound’s structure consists of a thiazolidine ring with a methylidene group (double-bonded carbon) attached to the 5-position. The 2-methoxyphenyl group is also present, contributing to its overall structure .
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Studies on zinc phthalocyanine derivatives, which share structural features with the compound , have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
The synthesis and evaluation of thiazolidinone derivatives have shown significant antibacterial and antifungal activities. These activities suggest the potential use of such compounds in developing new antimicrobial agents. Specifically, compounds similar to 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid could be explored for their efficacy against various bacterial and fungal strains, indicating a wide range of applications in medical and pharmaceutical research (Patel & Patel, 2010).
Anticancer Properties
The design and synthesis of pyrazolines based on thiazolidin-4-one derivatives have highlighted the potential anticancer and anti-HIV properties of these compounds. This suggests that structurally related compounds, including the specified 2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid, may also possess valuable biological activities worthy of further exploration in oncology and virology research (Patel et al., 2013).
Role in Synthesis of Cardiotonic Drugs
The compound has potential relevance in the synthesis of cardiotonic drugs, as evidenced by research on similar compounds. For instance, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, used in the preparation of cardiotonic drugs Sulmazole and Isomazole, highlights the importance of methoxy and sulfanyl groups in drug development processes (Lomov, 2019).
properties
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-6-11(15(19)20)17-14(18)13(23-16(17)22)9-10-7-4-5-8-12(10)21-2/h4-5,7-9,11H,3,6H2,1-2H3,(H,19,20)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBGQDOVMXPCX-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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